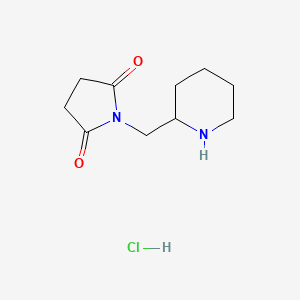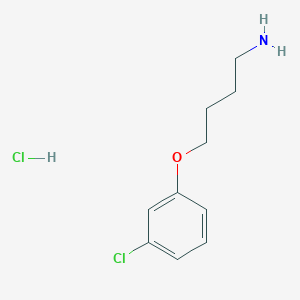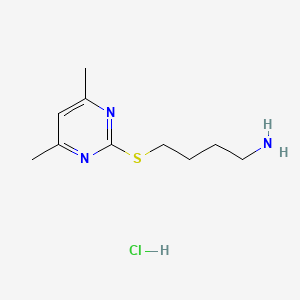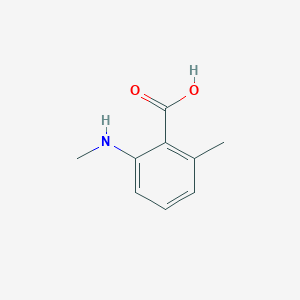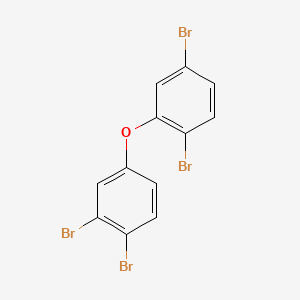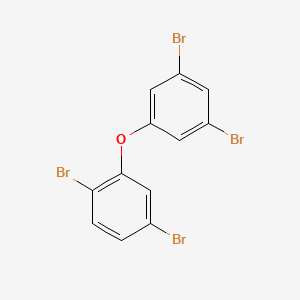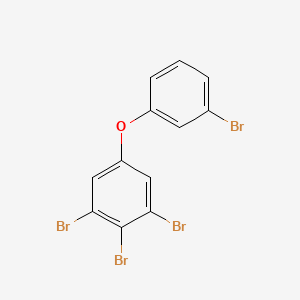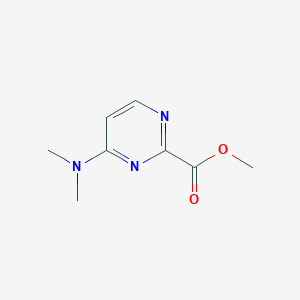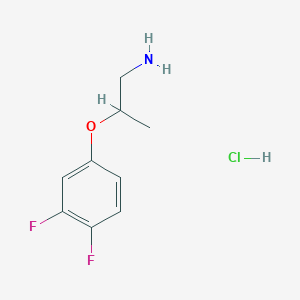
2-(3,4-Difluorophenoxy)propan-1-amine hydrochloride
Vue d'ensemble
Description
2-(3,4-Difluorophenoxy)propan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a difluorophenoxy group attached to a propan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Difluorophenoxy)propan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorophenol and propylene oxide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base catalyst and an appropriate solvent to facilitate the formation of the ether linkage.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production process is scaled up to ensure high yield and purity. This involves the use of reactors and purification systems to handle larger quantities of reactants and products. Quality control measures are implemented to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3,4-Difluorophenoxy)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The nitro group can be reduced to form the amine.
Substitution: The hydroxyl group in the difluorophenoxy moiety can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron and hydrogen are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted phenol derivatives.
Applications De Recherche Scientifique
2-(3,4-Difluorophenoxy)propan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(3,4-Difluorophenoxy)propan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
2-(3,4-Difluorophenoxy)propanoic acid
2-(3,4-Difluorophenoxy)benzaldehyde
2-(3,4-Difluorophenyl)ethanol
Uniqueness: 2-(3,4-Difluorophenoxy)propan-1-amine hydrochloride is unique in its structure and functional groups, which contribute to its distinct chemical properties and potential applications. Unlike its similar compounds, it contains an amine group, making it more reactive in certain chemical reactions and biological processes.
Propriétés
IUPAC Name |
2-(3,4-difluorophenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-6(5-12)13-7-2-3-8(10)9(11)4-7;/h2-4,6H,5,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRYENWCIVPIJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC(=C(C=C1)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate](/img/structure/B1432761.png)
